4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol
Overview
Description
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol, also known as TPE-DOH, features two phenolic (diphenol) groups linked by a 1,2-diphenylethene-1,2-diyl bridge . Phenolic compounds, including diphenols, are known for their antioxidant properties .
Synthesis Analysis
TPE-DOH is a synthetic intermediate of aggregation-induced emission (AIE) dye for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .Molecular Structure Analysis
The molecular formula of TPE-DOH is C26H20O2 . It has a molecular weight of 364.44 .Chemical Reactions Analysis
TPE-DOH is used in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification .Physical and Chemical Properties Analysis
TPE-DOH is a powder with a melting point of 225°C (lit.) . Its predicted boiling point is 488.8±40.0 °C, and its predicted density is 1.205±0.06 g/cm3 . The predicted pKa value is 8.78±0.15 .Scientific Research Applications
Aggregation-Induced Emission and Explosive Detection
4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol derivatives have been utilized in the synthesis of hyperbranched polymers with notable properties such as aggregation-induced emission, making them suitable for fluorescent photopatterning and optical limiting. These polymers demonstrate high thermal stability and solubility in common organic solvents. Moreover, they exhibit potential as fluorescent chemosensors for explosives detection due to their efficient quenching by picric acid, highlighting their significance in safety and security applications (Hu et al., 2012).
Acoustic Properties of Polyurethanes
Novel polyurethanes synthesized from this compound-based compounds exhibit unique acoustic properties. These materials are characterized by their solubility parameters and contain domains of semicrystalline and amorphous structures, which influence their acoustic performance. The research contributes to the development of materials with potential applications in sound insulation and acoustic engineering (Raghu et al., 2007).
Catalysis and Polymerization
This compound derivatives have been applied in catalytic processes and the polymerization of specific compounds. For instance, the synthesis of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) demonstrates the compound's role in facilitating chemical transformations, which can be beneficial in synthetic organic chemistry and material science (Nishino et al., 1991).
Fuel Cell Technologies
In the development of fuel cell technologies, derivatives of this compound have been utilized to synthesize partially fluorinated copolymers. These copolymers are used in proton exchange membranes for direct methanol fuel cells (DMFC) and H2/air fuel cells, showcasing their importance in enhancing the performance and efficiency of renewable energy technologies (Sankir et al., 2007).
Schiff Base Derivatives and Crystallography
The compound has also been involved in the synthesis of Schiff base derivatives, leading to the analysis of their crystal structure, Hirshfeld surface, and DFT calculations. Such studies are crucial for understanding the molecular and electronic structure of materials, which can have implications in the design of novel materials for electronic, optical, and pharmaceutical applications (Km et al., 2021).
Mechanism of Action
Target of Action
It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE). This process involves the compound being used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored under inert gas .
Safety and Hazards
TPE-DOH is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
As a synthetic intermediate of aggregation-induced emission (AIE) dye, TPE-DOH has potential for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification . This suggests that TPE-DOH could play a significant role in the development of new materials and technologies, particularly in the field of photonic and optical materials.
Properties
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGFXHZSKIVOO-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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